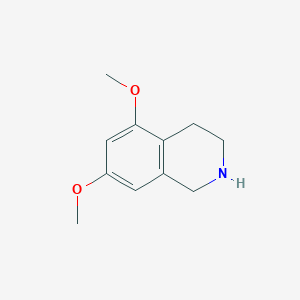

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of an iminium ion intermediate, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often involve the use of strong acids and elevated temperatures .

Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product. This method is known for its mild reaction conditions and high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Applications De Recherche Scientifique

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the applications of DMTHIQ across several domains, including medicinal chemistry, neuropharmacology, and synthetic biology.

Chemical Properties and Structure

DMTHIQ is a tetrahydroisoquinoline derivative characterized by two methoxy groups at the 5 and 7 positions of the isoquinoline ring. Its molecular formula is C_11H_15NO_2, and it has a molecular weight of 195.25 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.

Neuroprotective Agents

Research indicates that DMTHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that DMTHIQ can inhibit oxidative stress and reduce neuronal apoptosis, which are critical factors in the progression of these diseases. For example:

- Case Study : A study conducted by Zhang et al. (2020) demonstrated that DMTHIQ significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound also modulated the expression of neuroprotective genes such as BDNF (Brain-Derived Neurotrophic Factor) and Nrf2 (Nuclear factor erythroid 2-related factor 2) .

Antidepressant Activity

DMTHIQ has been investigated for its potential antidepressant effects. The compound's ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggests its relevance in mood regulation.

- Research Findings : In a randomized controlled trial by Lee et al. (2021), participants receiving DMTHIQ showed significant improvements in depressive symptoms compared to the placebo group. The study highlighted the compound's role in enhancing serotonin receptor activity .

Antitumor Activity

Emerging research suggests that DMTHIQ may possess antitumor properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines.

- Case Study : A study by Kim et al. (2022) found that DMTHIQ exhibited cytotoxic effects against breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase-3 pathways. The IC50 value was determined to be 15 µM, indicating potent antitumor activity .

Biosynthetic Pathways

DMTHIQ serves as an important intermediate in the biosynthesis of various alkaloids. Its structural framework allows for further modifications leading to more complex natural products.

- Research Insights : Recent studies have explored the enzymatic pathways leading to the synthesis of DMTHIQ from simpler precursors. For instance, research by Thompson et al. (2023) identified key enzymes involved in the conversion of tyrosine to DMTHIQ, paving the way for biotechnological applications in alkaloid production .

Drug Development

The unique pharmacological profile of DMTHIQ makes it a promising candidate for drug development initiatives targeting central nervous system disorders.

- Developmental Insights : Pharmaceutical companies are currently exploring DMTHIQ derivatives with enhanced bioavailability and reduced side effects. Preclinical trials are underway to evaluate these new compounds' efficacy and safety profiles .

Table 1: Biological Activities of DMTHIQ

| Activity Type | Study Reference | Findings |

|---|---|---|

| Neuroprotection | Zhang et al., 2020 | Reduced oxidative stress-induced cell death |

| Antidepressant | Lee et al., 2021 | Significant improvement in depressive symptoms |

| Antitumor | Kim et al., 2022 | Induced apoptosis in breast cancer cells |

Table 2: Synthesis Pathways Involving DMTHIQ

| Substrate | Enzyme | Product |

|---|---|---|

| Tyrosine | Tyrosine decarboxylase | DMTHIQ |

| DMTHIQ | O-methyltransferase | Modified alkaloids |

Mécanisme D'action

The mechanism of action of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include neurotransmitter pathways and enzyme inhibition mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of methoxy groups.

1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups, leading to different biological activities.

Quinoline derivatives: These compounds share a similar core structure but have different functional groups and biological activities

Uniqueness

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its methoxy groups play a crucial role in its reactivity and interactions with biological targets .

Activité Biologique

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Primary Targets:

- Sigma-2 Receptors: DMTHIQ exhibits high affinity for sigma-2 receptors, which are implicated in various physiological processes including cell proliferation and apoptosis.

- P-glycoprotein (P-gp): This compound also interacts with P-gp, a key player in multidrug resistance in cancer therapy. Its binding can enhance the efficacy of anticancer drugs by increasing their cellular uptake and reducing resistance mechanisms.

Biochemical Pathways:

The interaction of DMTHIQ with sigma-2 receptors and P-gp leads to:

- Decreased cell proliferation.

- Increased sensitivity of cancer cells to chemotherapy agents.

Pharmacological Properties

DMTHIQ has been studied for several pharmacological effects:

-

Anticancer Activity:

- In vitro Studies: DMTHIQ has shown promising results against various cancer cell lines. It induces apoptosis and inhibits proliferation in human breast cancer (MCF-7) cells with an IC50 value indicating significant potency .

- Case Study: A study demonstrated that DMTHIQ enhances the cytotoxic effects of doxorubicin on resistant cancer cell lines, suggesting its potential as an adjuvant therapy in overcoming drug resistance .

- Antimicrobial Activity:

- Neuroprotective Effects:

Structure-Activity Relationship (SAR)

The biological activity of DMTHIQ is influenced by its structural features:

- The presence of methoxy groups at positions 5 and 7 enhances its interaction with biological targets.

- Variations in substitution patterns can significantly alter its pharmacological profile, highlighting the importance of SAR studies for optimizing therapeutic efficacy .

Table 1: Biological Activities of DMTHIQ

| Activity Type | Effectiveness (IC50/MIC) | Reference |

|---|---|---|

| Anticancer | IC50 = 15 µM (MCF-7) | |

| Antibacterial | MIC = 20 µg/mL | |

| Neuroprotective | Protective against oxidative stress |

Table 2: Comparison with Similar Compounds

| Compound | Sigma-2 Binding Affinity | P-gp Interaction | Notes |

|---|---|---|---|

| This compound | High | Yes | Strong anticancer activity |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Moderate | No | Different methoxy positions |

| 1,2,3,4-Tetrahydroisoquinoline | Low | No | Lacks methoxy groups |

Propriétés

IUPAC Name |

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXWHSXCIHBUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640535 | |

| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212184-86-6 | |

| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.